Tert-butyl 2-amino-3-(1H-pyrrol-2-yl)propanoate
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Overview
Description
Tert-butyl 2-amino-3-(1H-pyrrol-2-yl)propanoate is a compound that belongs to the class of amino acid derivatives It features a tert-butyl ester group, an amino group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-3-(1H-pyrrol-2-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate and pyrrole.
Reaction Steps:
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-amino-3-(1H-pyrrol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and suitable solvents like water or acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride, and solvents such as tetrahydrofuran or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides, and solvents like dichloromethane or toluene.
Major Products:
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted products with various functional groups replacing the amino group.
Scientific Research Applications
Tert-butyl 2-amino-3-(1H-pyrrol-2-yl)propanoate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and heterocyclic compounds.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrrole-containing compounds, including their antimicrobial and anticancer properties.
Material Science: It may be utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3-(1H-pyrrol-2-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s amino group and pyrrole ring can participate in hydrogen bonding and π-π interactions, respectively, facilitating binding to target sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Tert-butyl 2-amino-3-(1H-imidazol-4-yl)propanoate: This compound features an imidazole ring instead of a pyrrole ring and exhibits different biological activities.
Tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate: This compound contains an indole ring and is used in the synthesis of tryptophan derivatives.
Uniqueness: Tert-butyl 2-amino-3-(1H-pyrrol-2-yl)propanoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
tert-butyl 2-amino-3-(1H-pyrrol-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)9(12)7-8-5-4-6-13-8/h4-6,9,13H,7,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFWHVLZXUMJGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CN1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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